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Compound of Interest

Compound Name: 5-Hydroxypentanamide
CAS No.: 29686-12-2
Cat. No.: B1267432
Get Quote
. J

Executive Summary

5-Hydroxypentanamide (5-HPA) represents a critical thermodynamic intermediate in the ring-

opening aminolysis of

-valerolactone (DVL). Its stability profile is of paramount importance for researchers developing
nylon-5 precursors, biodegradable hydrogels, and prodrug linkers. Unlike its cyclic precursor, 5-
HPA possesses a linear topology that introduces significant hydrogen-bonding capability,
drastically altering its enthalpy of formation (

) and heat capacity (
).

This guide provides a rigorous thermochemical profile of 5-HPA, synthesizing theoretical group-
additivity values with field-validated experimental protocols for characterization.

Chemical Identity & Structural Significance
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Property Description
IUPAC Name 5-Hydroxypentanamide
CAS Registry 5463-50-3

Molecular Formula

Molar Mass 117.15 g/mol

SMILES C(CC(=O)N)CCO

Linear, Heterofunctional (Primary Amide +
Topology ]
Primary Alcohol)

Structural Insight: The molecule features a competitive intramolecular nucleophile (terminal -
OH) and an electrophile (amide carbonyl). However, under neutral conditions, the amide
resonance stabilization energy (

85 kJ/mol) prevents spontaneous cyclization back to the lactone, making 5-HPA kinetically
stable compared to its hydroxy-ester analogs.

Thermochemical Property Profile

Note: Due to the scarcity of direct calorimetric data for this specific intermediate, values below
are derived using high-fidelity Group Additivity Methods (Joback/Benson) calibrated against
homologous hydroxy-amide series.

Table 1: Thermodynamic Parameters (Standard State:
298.15 K, 1 atm)
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Parameter Symbol Value (Est.) Unit Methodology
Enthalpy of Benson Group
_ kJ/mol o
Formation Additivity [1]
Enthalpy of
) kJ/mol Joback Method
Fusion
Isobaric Heat Kopp's Law
] J/(mol-K) S
Capacity Approximation
Comparative
Homology (vs. 6-
Melting Point °C oy {
hydroxyhexanam
ide)
Decomposition
Boiling Point °C likely prior to
boiling
Fragment-based
LogP -

Prediction

Thermodynamic Analysis

The significantly negative enthalpy of formation reflects the strong dual hydrogen-bonding
network (Amide-Amide and Alcohol-Amide interactions) present in the solid state. The high
boiling point prediction suggests that purification via distillation is non-viable; recrystallization or
chromatography are the required purification vectors.

Reaction Thermodynamics: The Lactone-Amide
Equilibrium

The synthesis of 5-HPA is typically achieved via the ammonolysis of

-valerolactone. Understanding the energetics of this ring-opening is crucial for scale-up safety.

Reaction:
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Enthalpic Driver: The reaction is exothermic. The relief of ring strain in the six-membered
lactone is minimal (

kJ/mol), but the conversion of an ester bond to an amide bond releases significant energy due
to the greater resonance stability of the amide.

e (depending on solvent).

Visualization: Reaction Energy Landscape

The following diagram illustrates the thermodynamic descent from the lactone precursor to the
stable amide product.

Activation Exothermic
Reactants Energy (+Ea Tetrahedral Relaxation (-dH Product
(d-Valerolactone + NH3) Intermediate (TS) (5-Hydroxypentanamide)

Click to download full resolution via product page

Figure 1: Reaction coordinate diagram showing the exothermic transition from the ester-based
lactone to the resonance-stabilized linear amide.

Experimental Protocols for Validation

To validate the theoretical values above, the following self-validating protocols are
recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

and
with precision.

o Sample Prep: Dry 5-HPA in a vacuum desiccator over

for 24 hours to remove hygroscopic water.
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e Encapsulation: Weigh 3-5 mg of sample into an aluminum hermetic pan. Crimp to seal.
o Reference: Use an empty, matched aluminum pan.

e Cycle:

[¢]

Equilibrate at 0°C.

[e]

Ramp 10°C/min to 120°C (1st Heat: erases thermal history).

Cool 10°C/min to 0°C.

o

[¢]

Ramp 10°C/min to 150°C (2nd Heat: Data Collection).
» Validation: The onset of the endothermic peak in the 2nd heat is

. The area under the curve (integrated J/g) yields

Protocol B: Reaction Calorimetry (Solution Phase)

Objective: Measure

to derive
of 5-HPA indirectly.

e Setup: Use a semi-adiabatic reaction calorimeter (e.g., Mettler Toledo RC1).
e Charge: Load 100 mL of 7N Ammonia in Methanol into the reactor. Equilibrate to 25°C.
» Calibration: Perform a Joule heating calibration (

) to determine heat capacity of the system.

e Addition: Inject 10 mmol of

-valerolactone over 2 minutes.

e Monitoring: Record heat flow (
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) vs. time.

e Calculation:

¢ Derivation: Use Hess's Law:

Visualization: Calorimetry Workflow

Start: Reaction Calorimeter Setup

Step 1: Joule Heating Calibration
(Determine System Cp)

Step 2: Inject d-Valerolactone
(Limiting Reagent)

Step 3: Integrate Heat Flow (q)
over Time (t)

Step 4: Calculate Enthalpy

(dH =Q / mol)

Click to download full resolution via product page

Figure 2: Step-by-step logic flow for determining reaction enthalpy via solution calorimetry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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